(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine is an organic compound characterized by a piperazine ring substituted with a methanesulfonyl phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine typically involves the reaction of 4-(methanesulfonyl)phenylamine with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler piperazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (3S)-1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine
- (3S)-1-[4-(Ethanesulfonyl)phenyl]-3-methylpiperazine
- (3S)-1-[4-(Propylsulfonyl)phenyl]-3-methylpiperazine
Uniqueness
(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
918884-39-6 |
---|---|
Molecular Formula |
C12H18N2O2S |
Molecular Weight |
254.35 g/mol |
IUPAC Name |
(3S)-3-methyl-1-(4-methylsulfonylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3/t10-/m0/s1 |
InChI Key |
QLQXMRUTQDUJRB-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.